4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione
Description
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H17NO3/c1-3-23-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3 |
InChI Key |
TVUWMRNEJNELGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Pathway
A less common route involves the Knoevenagel condensation between 4-methylphenylglyoxal and ethyl cyanoacetate , followed by cyclization. This method introduces the ethoxymethylidene group earlier but suffers from lower regioselectivity.
Reaction Scheme:
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the cyclization step, reducing reaction time from hours to minutes. For example, irradiating the enamine intermediate at 150°C for 15 minutes achieves 82% yield, comparable to traditional methods.
Industrial-Scale Production Considerations
While academic protocols prioritize yield and purity, industrial applications demand cost efficiency and scalability. Continuous flow reactors enable large-scale synthesis by maintaining precise temperature control and reducing side reactions. For instance, a two-stage flow system achieves 90% conversion in the condensation step and 85% in cyclization, outperforming batch reactors by 15%.
Table 1: Comparative Performance of Batch vs. Flow Reactors
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 4.0 | 1.5 |
| Yield (%) | 78 | 85 |
| Purity (%) | 95 | 98 |
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, 2-(4-methylphenyl)isoquinoline-1,3-dione (lacking the ethoxymethylidene group), arises from premature dehydration. This is mitigated by:
Purification Techniques
-
Recrystallization: Ethanol-water mixtures (3:1) yield crystals with 98% purity.
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves byproducts but is less cost-effective for industrial use.
Structural Confirmation and Analytical Data
Post-synthesis characterization ensures fidelity to the target structure:
Chemical Reactions Analysis
4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tetrahydroisoquinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(Ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of 4-(ethoxymethylidene)-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The ethoxymethylidene group can act as a reactive site for binding to biological macromolecules, while the tetrahydroisoquinoline core provides structural stability and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Pharmacokinetic Comparison
Key Observations :
- Molecular Weight : The target (307.35 Da) is smaller than selenium-containing analogues (e.g., 422.29 Da in ), aligning better with drug-likeness criteria.
- Electron Effects : Ethoxymethylidene’s electron-donating nature contrasts with nitro groups (), which are electron-withdrawing, influencing charge distribution and target binding .
Structural Validation and Crystallography
However, related derivatives, such as those in and , have been characterized using techniques like NMR and IR, which are critical for confirming substituent positions and stereochemistry .
Biological Activity
4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione is a synthetic compound derived from the isoquinoline family, characterized by its unique molecular structure that includes an ethoxymethylidene group and a 4-methylphenyl substituent. This compound has garnered attention for its potential biological activities, which are crucial for various therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 307.34 g/mol. The compound's structure can be visualized as follows:
Biological Activities
Research indicates that compounds similar to this compound exhibit several significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
The biological activity of this compound is thought to occur through several mechanisms:
- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, leading to cell death in cancerous cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can increase ROS levels within cells, contributing to oxidative stress and apoptosis.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
Case Studies
Recent case studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Research : A study demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of breast cancer.
- Infection Control : Another investigation reported that this compound effectively inhibited the growth of antibiotic-resistant bacterial strains, suggesting its utility in treating infections where conventional antibiotics fail.
Safety and Toxicity
While the biological activities are promising, safety assessments indicate some toxicity associated with the compound. According to PubChem data:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
Q & A
Q. What are the primary synthetic routes for 4-(Ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, such as condensation of substituted isoquinoline precursors with ethoxymethylidenation agents. Key steps include:
-
Precursor Functionalization : Use of 2-(4-methylphenyl)isoquinoline-1,3-dione as a starting material, followed by ethoxymethylidenation using triethyl orthoformate or similar reagents under acidic catalysis .
-
Optimization Strategies :
-
Design of Experiments (DoE) : Employ fractional factorial designs to evaluate temperature, solvent polarity (e.g., acetonitrile vs. DMF), and catalyst loading .
-
Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .
- Relevant Techniques :
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| Synthesis | Reflux under N₂ | Prevent oxidation | |
| Purification | HPLC (C18 column) | Assess purity |
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with DEPT-135 and 2D experiments (COSY, HSQC) to resolve coupling patterns and assign quaternary carbons. Compare shifts with PubChem databases for validation .
- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker APEX2) with SHELXL refinement to determine bond lengths, angles, and stereochemistry. Apply PLATON validation for structural accuracy .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry and AI-driven methods improve reaction design and mechanistic understanding?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and intermediates. Compare activation energies of competing pathways (e.g., ethoxymethylidenation vs. side reactions) .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. Implement feedback loops where experimental data refine computational parameters .
- Case Study : ICReDD’s workflow integrates density functional theory (DFT) with robotic experimentation to reduce trial-and-error synthesis by 60% .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and enzymatic inhibition assays (e.g., fluorescence-based) .
- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results from heterogeneous studies, adjusting for variables like solvent polarity in bioactivity measurements .
Q. What strategies are effective for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinase domains). Validate with mutagenesis studies to identify critical residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic drivers of interactions .
- In Silico ADMET : Predict pharmacokinetics (e.g., CYP450 metabolism) using SwissADME or ADMETLab 2.0 to prioritize in vivo testing .
Q. How can researchers address discrepancies in crystallographic and spectroscopic data?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference X-ray-derived torsion angles with NOESY NMR data to confirm conformer populations .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect rotameric equilibria that may conflict with static crystallographic models .
- Computational Refinement : Use Mercury (CCDC) to overlay experimental and DFT-optimized structures, identifying steric clashes or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
